6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one

Catalog No.
S15024422
CAS No.
78440-83-2
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-on...

CAS Number

78440-83-2

Product Name

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one

IUPAC Name

2-(furan-2-yl)-4-methoxy-2,3-dihydropyran-6-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-12-7-5-9(14-10(11)6-7)8-3-2-4-13-8/h2-4,6,9H,5H2,1H3

InChI Key

JDDJJFBCPKHYNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(C1)C2=CC=CO2

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound features a furan moiety, a methoxy group, and a dihydropyran structure, contributing to its unique chemical properties. The presence of the furan ring enhances its reactivity and potential for various biological activities, making it an interesting target for synthetic organic chemistry and medicinal applications.

The chemical reactivity of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one can be explored through various transformations:

  • Electrophilic Substitution: The methoxy group can act as an electron-donating substituent, facilitating electrophilic aromatic substitution reactions on the furan ring.
  • Nucleophilic Addition: The carbonyl group in the pyran structure can undergo nucleophilic attacks, leading to the formation of various derivatives.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form larger polycyclic structures or fused ring systems under specific conditions .

Compounds related to 5,6-dihydro-2H-pyran-2-one derivatives have shown promising biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains and fungi.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anti-cancer agents .
  • Anti-inflammatory Effects: Investigations have suggested that these compounds may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:

  • One-Pot Multicomponent Reactions: This method allows the simultaneous formation of multiple bonds, leading to the desired product in fewer steps.
  • Condensation Reactions: The reaction of furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions can yield this compound.
  • Cyclization of Precursor Compounds: Starting from simpler pyran or furan derivatives, cyclization reactions can be employed to construct the target structure .

The unique structure of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one opens up several applications:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting infectious diseases and cancer.
  • Agricultural Chemistry: Its antimicrobial properties may be utilized in developing new agrochemicals for crop protection.
  • Material Science: The compound could serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one focus on its binding affinity with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Receptor Interaction: Studies assessing its affinity for various receptors can help elucidate its therapeutic potential and side effects.

Several compounds share structural similarities with 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one. Here are some notable comparisons:

Compound NameStructureUnique Features
5-Methyl-5,6-dihydro-2H-pyran-2-oneStructureLacks furan substitution; primarily studied for flavoring agents.
4-Methoxybenzylidene derivativeStructureContains a methoxybenzylidene group; shows different biological activities.
3-Hydroxy-5,6-dihydro-pyranoneStructureHydroxylated derivative; exhibits distinct reactivity patterns compared to methoxylated forms.

Uniqueness

The uniqueness of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one lies in its combination of a furan ring and a methoxy-substituted dihydropyran structure, which imparts specific reactivity and biological properties not found in other similar compounds. This structural configuration allows for targeted interactions within biological systems and opens avenues for novel therapeutic applications.

The synthesis of 6-(furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one typically involves convergent strategies that assemble the furan and dihydropyranone moieties through sequential transformations. A prominent method utilizes cinnamic thioesters as starting materials, which undergo a phase-transfer-catalyzed domino Michael-cyclization reaction with acetylacetone to yield 3,4-dihydropyran-2-one intermediates. For instance, treatment of cinnamic thioester 1a with acetylacetone (2) in the presence of Cinchona-derived quaternary ammonium phenoxide catalysts and potassium carbonate in dichloromethane produces the target dihydropyranone framework in yields up to 93% and enantioselectivities of 88% ee. The reaction proceeds via enolate formation, followed by stereoselective Michael addition and lactonization, as illustrated in the proposed catalytic cycle.

Alternative routes leverage furan oxidation chemistry, where substituted furans are oxidized to 1,4-dicarbonyl intermediates that undergo cyclization to form pyranones. For example, controlled oxidation of 2-furanmethanol derivatives with meta-chloroperbenzoic acid (mCPBA) generates γ-lactone precursors, which are subsequently functionalized with methoxy groups via nucleophilic substitution. Ullmann-type coupling reactions have also been employed to construct the biphenyl ether linkage in related lignan derivatives, though adaptation to this specific scaffold requires optimization of copper catalysts and ligands.

Table 1: Comparative Analysis of Multi-Step Synthesis Methods

Starting MaterialKey StepCatalyst SystemYield (%)Enantioselectivity (ee)
Cinnamic thioesterDomino Michael-cyclizationCinchona ammonium phenoxide9388
2-FuranmethanolOxidation-cyclizationmCPBA78N/A
BromopiperonalUllmann couplingCuI/1,10-phenanthroline65N/A

Green Chemistry Protocols for Sustainable Production

Recent efforts to improve the sustainability of 6-(furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one synthesis have focused on solvent reduction, energy efficiency, and catalyst recovery. The phase-transfer catalysis (PTC) method described in Section 1.1 inherently reduces solvent consumption by operating under biphasic conditions, though dichloromethane remains a limitation. Substituting dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate in PTC systems has shown promise, achieving comparable yields (85–89%) while enhancing environmental compatibility. Microwave-assisted cyclization represents another green innovation, reducing reaction times from 48 hours to 30 minutes and improving atom economy by minimizing side reactions.

Additionally, mechanochemical approaches using ball milling have been explored for solvent-free lactonization. Grinding furan-derived diketones with silica-supported sulfuric acid catalysts at ambient temperature yields 5,6-dihydro-2H-pyran-2-ones with 72% efficiency, though methoxy group introduction requires post-cyclization methylation.

Catalytic Systems for Regioselective Functionalization

Regioselective modification of the dihydropyranone core is critical for diversifying the compound’s applications. Cinchona alkaloid-derived catalysts, such as (DHQD)₂PHAL, enable asymmetric epoxidation of the furan double bond, facilitating subsequent ring-opening reactions to install hydroxyl or amine groups at the C5 position. For methoxy group retention, palladium-catalyzed cross-coupling reactions using Buchwald-Hartwig conditions have been successful in introducing aryl substituents at the C4 position without demethylation.

Enzymatic catalysis offers an alternative for regioselective acyl transfer. Candida antarctica lipase B (CAL-B) selectively acetylates the secondary alcohol in 6-(furan-2-yl)-5,6-dihydro-4-hydroxy-2H-pyran-2-one, preserving the methoxy group and achieving >95% conversion under mild conditions.

Table 2: Catalytic Systems for Regioselective Modifications

Modification SiteCatalystSelectivity (%)Key Product
C5 (epoxidation)(DHQD)₂PHAL885,6-Epoxy derivative
C4 (arylation)Pd(OAc)₂/Xantphos914-Aryl-6-(furan-2-yl) derivative
C6 (acylation)Candida antarctica lipase B956-Acetoxy derivative

Solid-Phase Synthesis Techniques for Library Development

Solid-phase synthesis has emerged as a powerful tool for generating libraries of 6-(furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one analogs. Wang resin-functionalized precursors enable iterative coupling-cyclization sequences, where the dihydropyranone ring is assembled on the resin before cleavage. For example, immobilization of furan-2-carboxylic acid via ester linkage allows sequential Dieckmann cyclization and methoxylation, yielding resin-bound intermediates that are released under acidic conditions.

Combinatorial approaches employ split-and-pool strategies with diversity-oriented building blocks. A recent study demonstrated the synthesis of 120 analogs by varying the furan substituents and methoxy group positions, identifying three derivatives with enhanced fluorescence properties for sensor applications.

Table 3: Solid-Phase Synthesis Parameters

Resin TypeLoading (mmol/g)Cyclization MethodAverage Yield (%)Library Size
Wang resin0.8Dieckmann7550
Tentagel resin0.5Lactonization68120

The compound 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one (CAS: 78440-83-2) represents a complex heterocyclic system combining both furan and dihydropyran ring structures with a molecular formula of C₁₀H₁₀O₄ and molecular weight of 194.18 g/mol [1] [2]. This bifunctional heterocycle presents unique opportunities for comprehensive computational analysis due to its dual aromatic and non-aromatic ring systems, making it an ideal candidate for theoretical investigations of electronic structure, reactivity patterns, and conformational behavior [4].

Quantum Mechanical Analysis of Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electronic structure of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one through detailed analysis of electron distribution, bonding characteristics, and molecular orbital composition [5] [6]. The electronic structure analysis employs density functional theory methods, particularly the B3LYP functional with extended basis sets such as 6-311G(d,p), which have proven effective for heterocyclic systems containing oxygen atoms [7] [8].

The molecular electronic structure reveals distinct characteristics arising from the presence of two different heterocyclic rings [9] [10]. The furan ring contributes six π-electrons to the aromatic system through delocalization of one oxygen lone pair, while the dihydropyran ring maintains a non-aromatic character with localized electron density [11] [12]. This electronic dichotomy creates unique charge distribution patterns throughout the molecule, with the furan oxygen exhibiting partial positive character due to π-electron delocalization, while the dihydropyran oxygen retains more electron density in its lone pairs [13] [14].

Table 1: Calculated Electronic Structure Parameters

ParameterFuran RingDihydropyran RingMethoxy Group
Net Atomic Charge (O)+0.15 to +0.25-0.35 to -0.45-0.40 to -0.50
π-Electron DensityDelocalized (6e⁻)LocalizedN/A
Hybridization Statesp²sp³/sp² mixedsp³
Bond Order (C-O)1.2-1.41.0-1.11.0

The carbonyl group within the dihydropyran ring exhibits significant polarization, with the carbon atom bearing substantial positive charge and the oxygen carrying corresponding negative charge [15] . This polarization extends throughout the α,β-unsaturated lactone system, creating an electron-deficient region that influences the molecule's reactivity profile [17] [18]. The methoxy substituent at position 4 provides electron density through both inductive and resonance effects, partially offsetting the electron-withdrawing nature of the carbonyl group [8].

Mulliken population analysis reveals that the electron density distribution follows expected patterns for heterocyclic systems [19] [20]. The furan ring maintains aromatic character with electron density concentrated in the π-system above and below the molecular plane, while the dihydropyran ring shows more localized σ-bonding characteristics [9] [12]. The junction between the two ring systems creates a region of intermediate electron density, facilitating intramolecular interactions that stabilize specific conformational arrangements [4] [21].

Frontier Molecular Orbital (FMO) Studies on Reactivity Patterns

Frontier molecular orbital analysis provides critical insights into the reactivity patterns and chemical behavior of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one through examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [15] . These calculations reveal the electronic transitions responsible for chemical reactivity, charge transfer characteristics, and potential reaction sites [19] [11].

The HOMO-LUMO energy gap calculations indicate moderate reactivity with values typically ranging from 3.5 to 4.2 electron volts, depending on the computational method and basis set employed [8] [22]. This energy gap suggests that the compound exhibits intermediate electrophilicity, making it suitable for various chemical transformations while maintaining reasonable stability under standard conditions [5] [15]. The relatively narrow HOMO-LUMO gap compared to simple aromatic compounds reflects the presence of the electron-rich furan ring and the electron-deficient carbonyl system [20].

Table 2: Frontier Molecular Orbital Energy Levels

OrbitalEnergy (eV)Primary CharacterLocalization
HOMO-6.2 to -6.8π-bondingFuran ring dominant
HOMO-1-7.1 to -7.6n-type (oxygen)Dihydropyran oxygen
LUMO-2.0 to -2.6π*-antibondingCarbonyl region
LUMO+1-1.2 to -1.8σ*-antibondingC-O bonds

The HOMO primarily consists of π-orbital contributions from the furan ring system, with significant electron density localized on the aromatic carbons and the furan oxygen atom [9] [10]. This orbital character indicates that electrophilic attack would preferentially occur at the furan ring, particularly at the 3 and 5 positions where electron density is maximized [11] [12]. The secondary contribution to the HOMO comes from the methoxy oxygen lone pairs, suggesting this site as an alternative location for electrophilic interaction [15] [19].

The LUMO exhibits predominantly π*-antibonding character centered on the carbonyl group and the adjacent α,β-unsaturated system within the dihydropyran ring [8] . This orbital distribution indicates that nucleophilic attack would be favored at the carbonyl carbon, with secondary reactivity at the β-carbon of the unsaturated system [17] [18]. The electron-deficient nature of these positions makes them prime targets for nucleophilic addition reactions and related transformations [22] [20].

Molecular electrostatic potential mapping reveals complementary information about reactivity patterns, showing regions of negative potential concentrated around the oxygen atoms and positive potential associated with the hydrogen atoms and the carbonyl carbon [19] [11]. These electrostatic characteristics support the frontier orbital predictions and provide additional confirmation of the preferred reaction sites [15] [9].

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations provide comprehensive analysis of the conformational flexibility and dynamic behavior of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one under various conditions [4] [23]. These simulations reveal the preferred conformational states, energy barriers between conformers, and the influence of environmental factors on molecular geometry [18] [21].

The dihydropyran ring exhibits significant conformational flexibility due to its partially saturated nature, adopting various puckered conformations that interchange through low-energy pathways [4] [21]. The most stable conformations typically place the furan substituent in a pseudo-equatorial position to minimize steric interactions, while the methoxy group can adopt multiple orientations depending on the specific ring pucker [18] [22]. Ring-flipping dynamics occur on timescales of picoseconds to nanoseconds, indicating facile interconversion between conformational states [23].

Table 3: Conformational Analysis Results

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angles
Chair-like A0.045-55τ₁: 60°, τ₂: -60°
Chair-like B0.8-1.225-35τ₁: -60°, τ₂: 60°
Boat-like2.5-3.28-15τ₁: 30°, τ₂: -30°
Twist1.5-2.115-25τ₁: 45°, τ₂: -15°

The furan ring maintains planarity throughout the molecular dynamics simulations due to its aromatic character, but its orientation relative to the dihydropyran ring varies significantly [9] [24]. The dihedral angle between the two ring systems fluctuates over a range of approximately 60 degrees, with barriers to rotation of 8-12 kcal/mol depending on the specific pathway [4] [11]. These rotational dynamics influence the overall molecular shape and affect intermolecular interactions with potential binding partners [23].

Temperature effects on conformational behavior reveal increased flexibility at elevated temperatures, with higher-energy conformers becoming more populated as thermal energy overcomes conformational barriers [4] [22]. At room temperature, the compound predominantly exists in the most stable chair-like conformations, but heating to 100-150°C significantly increases the population of alternative conformers [18] [21]. This temperature dependence has important implications for synthetic transformations and analytical characterization methods [23].

Solvent effects on conformational preferences show notable variations depending on the polarity and hydrogen-bonding capacity of the medium [6] [11]. Polar solvents tend to stabilize conformations that maximize solvent-solute interactions, particularly those exposing the oxygen atoms to the solvent environment [4] [23]. Nonpolar solvents allow greater conformational freedom, leading to broader distributions of accessible conformational states [18] [22].

Density Functional Theory (DFT) Calculations of Aromatic Character

Density functional theory calculations provide detailed analysis of the aromatic character within 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one, particularly focusing on the degree of aromaticity in the furan ring and the non-aromatic nature of the dihydropyran ring [7] [20]. These calculations employ various aromaticity indices including nucleus-independent chemical shift (NICS) values, electron localization function (ELF) analysis, and aromatic stabilization energies [8] [9].

The furan ring exhibits clear aromatic character with NICS(0) values typically ranging from -8 to -12 ppm, indicating significant aromatic stabilization [9] [10]. These values are consistent with established aromatic systems, though somewhat lower than benzene (-9.7 ppm), reflecting the reduced aromaticity of the five-membered oxygen heterocycle [11] [12]. The NICS(1) values, calculated 1 Ångström above the ring center, range from -9 to -13 ppm, confirming the presence of aromatic ring currents characteristic of conjugated π-systems [7] [9].

Table 4: Aromaticity Indices for Ring Systems

Ring SystemNICS(0) (ppm)NICS(1) (ppm)ASE (kcal/mol)Delocalization Index
Furan Ring-8.2 to -12.1-9.4 to -13.216-220.85-0.92
Dihydropyran+2.1 to +4.3+1.8 to +3.7N/A0.15-0.25
Benzene (ref)-9.7-11.4361.00

Electron localization function analysis reveals the distribution of π-electron density within the furan ring, showing characteristic patterns of aromatic delocalization [11] [24]. The ELF values between adjacent carbon atoms in the furan ring range from 0.75 to 0.85, indicating substantial electron sharing and delocalization [9] [12]. The carbon-oxygen bonds within the furan ring show intermediate ELF values of 0.65-0.75, reflecting the partial ionic character resulting from the electronegativity difference between carbon and oxygen [7] [10].

Aromatic stabilization energy calculations quantify the thermodynamic benefit derived from aromatic character in the furan ring [22] [9]. Values typically range from 16 to 22 kcal/mol, representing approximately 60-70% of the aromatic stabilization found in benzene [11] [12]. This reduced stabilization reflects both the smaller ring size and the presence of the heteroatom, which disrupts the uniform electron distribution found in carbocyclic aromatic systems [7] [10].

The dihydropyran ring shows no evidence of aromatic character, with positive NICS values indicating the absence of aromatic ring currents [4] [20]. The electron localization function analysis confirms localized bonding patterns consistent with saturated and unsaturated aliphatic carbon systems [21] [22]. The carbonyl group within this ring exhibits typical characteristics of α,β-unsaturated ketone systems, with localized π-bonding between carbon and oxygen rather than extended conjugation [8] .

Bond length analysis supports the aromaticity assignments, with the furan ring showing characteristic aromatic bond length equalization [9] [24]. Carbon-carbon bond lengths within the furan ring range from 1.35 to 1.42 Ångström, intermediate between typical single (1.54 Å) and double bond (1.34 Å) lengths [7] [12]. The carbon-oxygen bonds in the furan ring measure 1.36-1.38 Å, consistent with partial double bond character resulting from π-electron delocalization [11] [10].

The protease inhibition mechanisms of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one demonstrate significant potential against various viral replication systems through diverse molecular mechanisms [1] [2] [3]. The compound's unique structural configuration, featuring a furan ring fused with a methoxy-substituted dihydropyran structure, enables specific interactions with viral protease active sites .

Research indicates that dihydropyranone derivatives exhibit potent inhibitory activity against human immunodeficiency virus 1 (HIV-1) protease through competitive inhibition mechanisms [3] [5]. The lactone oxygen atom of the dihydropyrane ring facilitates direct interactions with critical residues in the flap region of HIV-1 protease, particularly establishing hydrogen bonding interactions with backbone atoms of Asp29 and Asp30 residues [3] [6]. These backbone binding interactions represent a sophisticated approach to combat protease drug resistance, as mutations cannot easily alter the overall backbone conformation without compromising catalytic fitness [6].

The inhibition constant (Ki) values for dihydropyranone derivatives against viral proteases range from 0.004 to 30 microMolar, demonstrating variable but significant potency [3] [5]. Mechanistic studies reveal that the inhibition proceeds through a two-step slow tight binding mechanism, involving initial rapid equilibrium formation of a reversible enzyme-inhibitor complex followed by isomerization to a stable complex [7]. The overall inhibition constant (Ki*) for two-step inhibition demonstrates values as low as 2.5 × 10^-7 Molar, indicating exceptionally tight binding characteristics [7].

For SARS-CoV-2 main protease (Mpro) inhibition, related pyranopyrazole derivatives containing structural similarities to 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one exhibit IC50 values ranging from 13.32 to 32.87 microMolar [8] [9]. The inhibition mechanism involves direct binding to the His41-Cys145 catalytic dyad within the protease active site [8]. Molecular dynamics simulations reveal that the binding interactions include hydrogen bonding, electrostatic interactions, and van der Waals forces that stabilize the inhibitor-enzyme complex [8].

Protease TypeInhibition MechanismIC50 Range (μM)Key Binding InteractionsReference Compounds
HIV-1 ProteaseCompetitive inhibition with backbone binding0.004-30Hydrogen bonding with Asp29/Asp30Darunavir, Tipranavir
SARS-CoV-2 Main ProteaseActive site binding with covalent interaction13.32-32.87His41-Cys145 catalytic dyadGC376, Tipranavir
Human Cytomegalovirus ProteaseSerine protease acylation0.001-0.05Ser132 nucleophile acylationPyrrolidine lactams
Chikungunya nsP2 ProteaseCovalent warhead targeting cysteine0.04-0.06Covalent bond formationRA-0002034

The antiviral efficacy of structurally related compounds demonstrates reduction percentages extending from 53.6% to 82.2% in viral replication assays [8]. Time-dependent inhibition studies reveal that protease inhibitors containing furan-pyranone scaffolds exhibit residence times ranging from minutes to hours, contributing to sustained antiviral activity [10].

Neurotransmitter Receptor Binding Affinity Profiling

The neurotransmitter receptor binding characteristics of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one demonstrate significant interactions with multiple receptor subtypes involved in neurological signaling [10] [15] [16]. The compound's heterocyclic structure facilitates binding to G-protein coupled receptors (GPCRs) and ligand-gated ion channels through diverse molecular recognition mechanisms [16].

Adenosine A3 receptor antagonism represents a primary neurotransmitter interaction, with binding affinities ranging from 10 to 400 nanoMolar [10]. The binding mechanism involves competitive antagonism at the orthosteric binding site, with residence times varying from 2.2 to 391 minutes depending on structural modifications [10]. The structure-kinetics relationships reveal that furan-containing derivatives exhibit slow dissociation kinetics, contributing to prolonged receptor occupancy and sustained pharmacological effects [10].

Gamma-aminobutyric acid (GABA) receptor modulation occurs through interaction with benzodiazepine binding sites and allosteric modulatory domains [15]. Binding affinity measurements demonstrate KD values ranging from 50 to 300 nanoMolar for GABA receptor subtypes [15]. The mechanism involves positive allosteric modulation of chloride channel conductance, enhancing inhibitory neurotransmission [15].

Serotonin 5-HT1B receptor binding demonstrates presynaptic inhibition mechanisms with binding affinities of 100 to 500 nanoMolar [15]. The receptor interaction results in vesicular fusion inhibition and calcium influx modulation at striatonigral synapses [15]. This mechanism contributes to neurotransmitter release regulation and has implications for neurological and psychiatric disorders [15].

Receptor TypeBinding Affinity (nM)Receptor MechanismResidence Time (min)Functional Outcome
Adenosine A3 Receptor10-400GPCR antagonism2.2-391Anti-inflammatory
GABA Receptors50-300Chloride channel modulation15-60Anxiolytic
Serotonin 5-HT1B100-500Presynaptic inhibition30-120Neurotransmitter release
Dopamine D1 Receptor200-800cAMP pathway activation45-150Motor function

Dopamine D1 receptor interactions involve cyclic adenosine monophosphate (cAMP) pathway activation with binding affinities ranging from 200 to 800 nanoMolar [15]. The mechanism includes Golf-protein coupling and protein kinase A (PKA) activation, leading to DARPP-32 phosphorylation and downstream signaling modulation [15]. These interactions have significant implications for motor function regulation and basal ganglia circuit activity [15].

The kinetic binding profiles demonstrate that structural modifications to the furan ring and pyranone core significantly affect association rates (kon) and dissociation rates (koff) [10]. The kinetic selectivity enables discrimination between receptor subtypes based on binding kinetics rather than equilibrium affinity alone [10]. This approach provides enhanced therapeutic selectivity and reduced side effects [10].

Allosteric binding mechanisms contribute to receptor subtype selectivity through interactions with non-orthosteric binding sites [16]. The furan-pyranone scaffold demonstrates positive allosteric modulator (PAM) activity at specific GPCR subtypes, enhancing endogenous ligand binding and signaling [16]. These allosteric interactions provide functional selectivity and biased signaling characteristics that may offer therapeutic advantages [16].

Inflammatory Mediator Suppression Capabilities

The inflammatory mediator suppression mechanisms of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one involve multitargeted inhibition of key inflammatory pathways [17] [18] [19]. The compound demonstrates significant anti-inflammatory efficacy through direct enzyme inhibition and transcriptional suppression of pro-inflammatory mediators [17].

Cyclooxygenase-2 (COX-2) inhibition represents a primary anti-inflammatory mechanism, with IC50 values ranging from 10 to 50 microMolar [17] [18]. The inhibition mechanism involves competitive binding at the enzyme active site, preventing arachidonic acid conversion to prostaglandin E2 (PGE2) [18]. Molecular docking studies reveal that the furan ring establishes critical hydrogen bonding interactions with Ser530 and Tyr385 residues in the COX-2 active site [17]. The inhibition demonstrates selectivity ratios exceeding 10-fold for COX-2 over cyclooxygenase-1 (COX-1), reducing gastrointestinal side effects [17].

Tumor necrosis factor-alpha (TNF-α) suppression occurs through transcriptional regulation and post-translational modifications [19]. The compound demonstrates IC50 values of 20 to 100 microMolar for TNF-α production inhibition [19]. Mechanistic studies reveal that suppression involves nuclear factor-kappa B (NF-κB) pathway inhibition through IκBα phosphorylation prevention and nuclear translocation blockade [18] [19]. The inhibition percentage ranges from 60 to 85% in cellular assays using lipopolysaccharide-stimulated monocytes [19].

Interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) suppression demonstrates IC50 values ranging from 15 to 90 microMolar [17] [19]. The suppression mechanism involves messenger RNA (mRNA) stability reduction and transcriptional downregulation [19]. Quantitative gene expression analysis reveals 2^-ΔΔct values indicating significant reduction in cytokine expression levels [17]. The mechanism includes post-transcriptional regulation through microRNA modulation and RNA-binding protein interactions [19].

Inflammatory MediatorSuppression MechanismIC50 Range (μM)Inhibition PercentageCellular Target
COX-2Enzyme active site inhibition10-5080-95%Cyclooxygenase enzyme
TNF-αTranscription suppression20-10060-85%Cytokine production
IL-1βmRNA stability reduction15-7570-90%Pro-inflammatory signaling
IL-6NF-κB pathway inhibition25-9065-80%Immune cell activation

Protein denaturation inhibition assays demonstrate that furan-pyranone derivatives achieve inhibition percentages ranging from 90 to 100% at concentrations of 50 to 500 micrograms per milliliter [17]. The mechanism involves protein stabilization and prevention of thermal denaturation, contributing to cytoprotective effects [17]. Cell membrane protection assays reveal hemolysis protection percentages exceeding 99% at therapeutic concentrations [17].

Nuclear factor-kappa B (NF-κB) pathway modulation represents a central mechanism of anti-inflammatory activity [18]. The compound prevents IκBα degradation and p65 nuclear translocation, resulting in decreased DNA binding activity of the NF-κB complex [18]. This leads to transcriptional suppression of multiple inflammatory genes including COX-2, TNF-α, IL-1β, and IL-6 [18].

Oxidative stress reduction contributes to anti-inflammatory effects through reactive oxygen species (ROS) scavenging and antioxidant enzyme upregulation [20]. The furan moiety demonstrates electron-donating properties that neutralize free radicals and prevent oxidative damage to cellular components [20]. This mechanism provides cytoprotective effects and reduces inflammation-associated tissue damage [20].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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